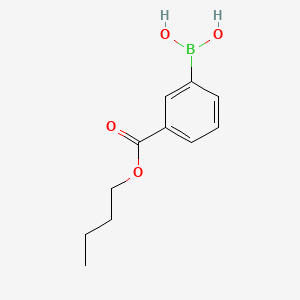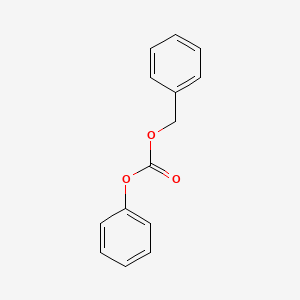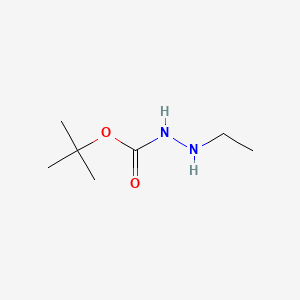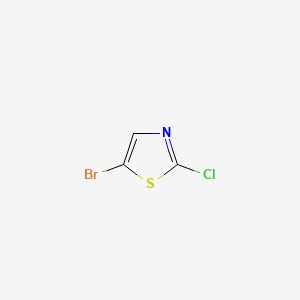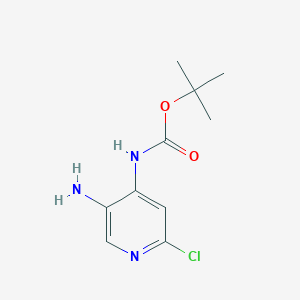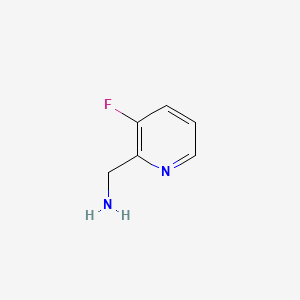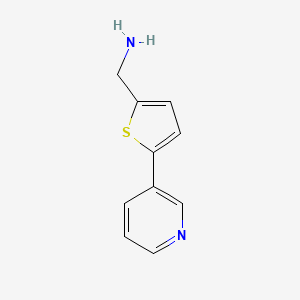
8-Azidoquinoline
Vue d'ensemble
Description
8-Azidoquinoline is a compound with the molecular formula C9H6N4. It has a molecular weight of 170.17 g/mol . It is structurally analogous to 8-hydroxyquinoline .
Molecular Structure Analysis
The InChI representation of 8-Azidoquinoline is InChI=1S/C9H6N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H . The Canonical SMILES representation is C1=CC2=C(C(=C1)N=[N+]=[N-])N=CC=C2 .
Physical And Chemical Properties Analysis
8-Azidoquinoline has a molecular weight of 170.17 g/mol . It has a topological polar surface area of 27.2 Ų . It has no hydrogen bond donors and has 3 hydrogen bond acceptors . It has one freely rotating bond . Its XLogP3 is 2.7 .
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, which is similar to 8-Azidoquinoline, exhibit a wide range of biological activities, including antimicrobial effects . This suggests that 8-Azidoquinoline could potentially be used in the development of new antimicrobial drugs.
Anticancer Activity
8-HQ derivatives have been found to have anticancer properties . Therefore, 8-Azidoquinoline, as a derivative of 8-HQ, may also have potential applications in cancer treatment.
Antifungal Activity
In addition to their antimicrobial and anticancer effects, 8-HQ compounds also exhibit antifungal effects . This suggests that 8-Azidoquinoline could be used in the development of antifungal drugs.
Alzheimer’s Disease Treatment
8-HQ derivatives have been associated with potential treatments for Alzheimer’s disease . This suggests that 8-Azidoquinoline could potentially be used in the development of drugs for Alzheimer’s disease.
Solar Cell Efficiency
The N and O atoms in the bidentate ligand 8-HQ can simultaneously coordinate with Sn 2+, which greatly inhibits the oxidation of Sn 2+. The formation of complexes improves the quality of FASnI 3 films and reduces defect states, resulting in improvements in the efficiency and stability of FASnI 3 -based perovskite solar cells . This suggests that 8-Azidoquinoline could potentially be used to improve the efficiency of solar cells.
Propriétés
IUPAC Name |
8-azidoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOFCEHKLBDSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N=[N+]=[N-])N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462224 | |
| Record name | 8-azidoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azidoquinoline | |
CAS RN |
50400-06-1 | |
| Record name | 8-azidoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1280313.png)
